

# Technical Guide to the Spectroscopic Characterization of 6-(3-Aminophenyl)picolinic Acid

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## Compound of Interest

Compound Name: **6-(3-Aminophenyl)picolinic acid**

Cat. No.: **B111536**

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## Introduction

**6-(3-Aminophenyl)picolinic acid** (CAS: 1261925-21-6) is a bifunctional organic molecule featuring a picolinic acid core substituted with an aminophenyl group.<sup>[1]</sup> Its structure is of significant interest to researchers in medicinal chemistry and materials science, particularly as a versatile building block for designing protein degraders, metal-ion chelators, and novel ligands.<sup>[1][2]</sup> A rigorous confirmation of its chemical identity is paramount for any downstream application, and this relies on a comprehensive analysis of its spectroscopic data.

This guide provides an in-depth framework for the acquisition and interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **6-(3-Aminophenyl)picolinic acid**. While a complete, publicly collated dataset for this specific molecule is not readily available, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive analysis. It is designed to serve as a robust methodological reference for researchers, scientists, and drug development professionals, detailing not just the expected data but the causality behind the experimental choices and interpretation strategies.

## Molecular Structure and Predicted Spectroscopic Overview

To effectively interpret spectroscopic data, one must first deconstruct the molecule into its constituent functional groups and predict their characteristic signals.

- Chemical Formula:  $C_{12}H_{10}N_2O_2$  [1]
- Molecular Weight: 214.22 g/mol [1]
- Core Functional Groups:
  - Picolinic Acid Moiety: A pyridine ring with a carboxylic acid at the C2 position. This will show characteristic aromatic signals and distinct carboxyl signatures.
  - 3-Aminophenyl Moiety: A benzene ring with an amine group at the C3' position (meta-substitution). This contributes additional aromatic signals and the characteristic N-H vibrations.
  - Key Bonds for Analysis: C-H (aromatic), N-H (amine), O-H (carboxylic acid), C=O, C=C, C=N, C-N.

## Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For **6-(3-Aminophenyl)picolinic acid**, both  $^1H$  and  $^{13}C$  NMR are essential for unambiguous structure confirmation.

### Expertise in Action: $^1H$ and $^{13}C$ NMR Predictive Analysis

Based on the molecule's structure, which lacks symmetry, we can predict the number and type of signals.

- $^1H$  NMR Prediction: We anticipate a total of 9 distinct proton signals: 7 in the aromatic region and 2 from the exchangeable amine ( $NH_2$ ) and carboxylic acid ( $OH$ ) protons.
  - Picoline Ring (3H): The protons on the pyridine ring will be influenced by the electron-withdrawing nitrogen atom and the carboxyl group, generally shifting them downfield. [3]

- Phenyl Ring (4H): The protons on the aminophenyl ring will exhibit splitting patterns characteristic of a 1,3-disubstituted benzene ring.
- Amine & Carboxyl Protons (3H): The NH<sub>2</sub> and COOH protons are exchangeable and may appear as broad singlets. Their chemical shift can be highly dependent on solvent, concentration, and temperature.
- <sup>13</sup>C NMR Prediction: We expect 12 unique carbon signals, as there are no planes of symmetry in the molecule.
  - Carboxyl Carbon (1C): This will be the most downfield signal, typically >165 ppm.
  - Aromatic Carbons (11C): Five carbons from the picoline ring and six from the phenyl ring will appear in the 110-160 ppm range. Carbons directly attached to nitrogen or oxygen will be further downfield.

## Experimental Protocol: NMR Data Acquisition

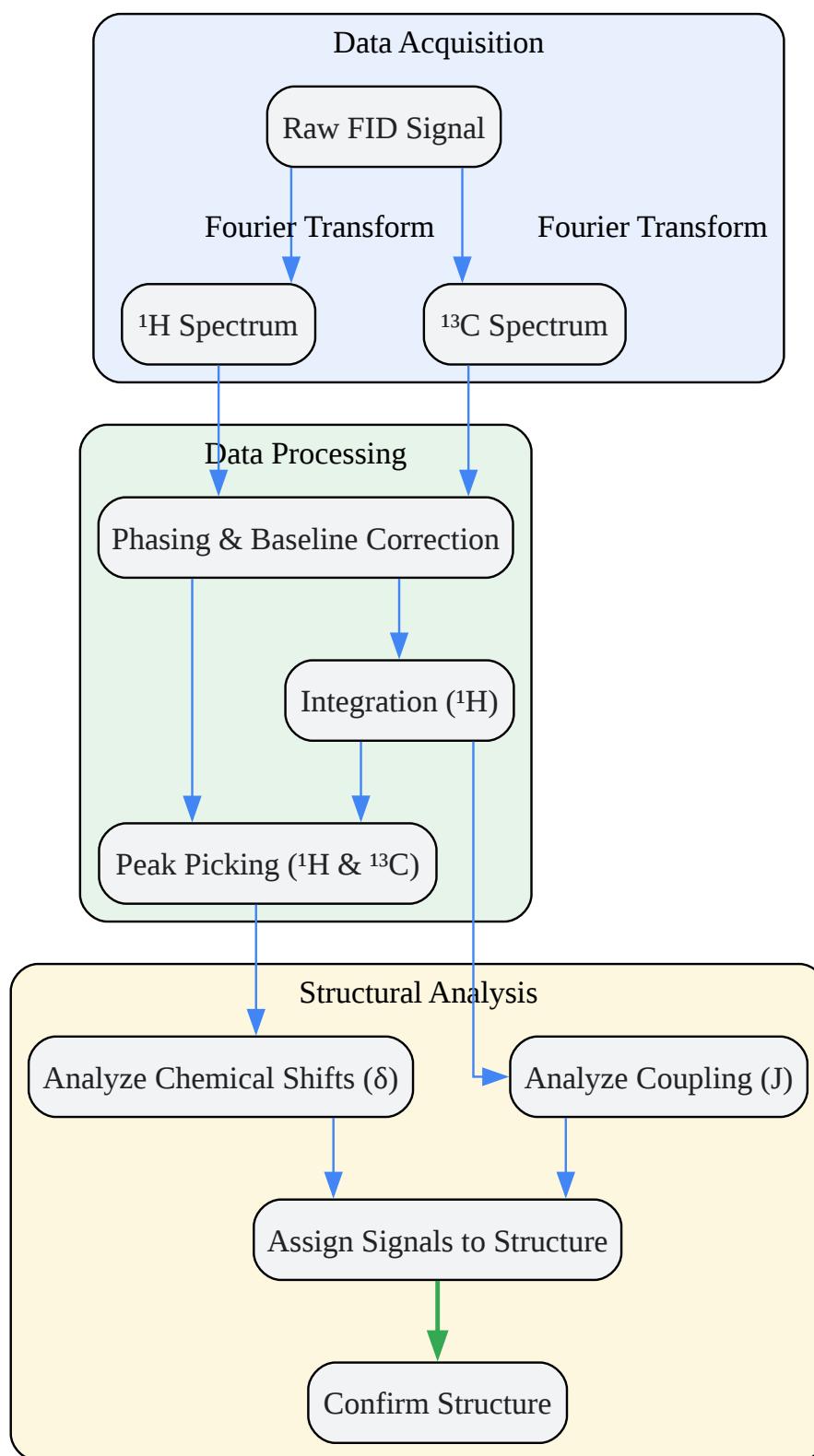
This protocol outlines a standard method for acquiring high-quality NMR spectra.

- Sample Preparation:
  - Accurately weigh 5-10 mg of **6-(3-Aminophenyl)picolinic acid**.
  - Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). DMSO is an excellent choice due to its ability to dissolve both the acidic and amine functionalities and to slow the exchange of N-H and O-H protons, allowing them to be observed more clearly.
  - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup (400 MHz Spectrometer):
  - Insert the sample into the spectrometer.
  - Lock onto the deuterium signal of the DMSO-d<sub>6</sub>.
  - Shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical solvent peak is indicative of good shimming.

- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Set the spectral width to cover a range of -2 to 14 ppm.
  - Use a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.
  - Collect 16-64 scans for a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Set the spectral width to cover 0-200 ppm.
  - Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative observation of all carbon types, including quaternary carbons.
  - Collect a larger number of scans (e.g., 1024 or more) as the  $^{13}\text{C}$  nucleus is much less sensitive than  $^1\text{H}$ .

## Data Interpretation Workflow

The process of converting raw NMR data into a confirmed structure follows a logical sequence.

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Caption: Workflow for NMR data acquisition, processing, and structural elucidation.

## Part 2: Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the specific functional groups present in a molecule by measuring the vibrations of its bonds.

### Expertise in Action: IR Predictive Analysis

The IR spectrum of **6-(3-Aminophenyl)picolinic acid** will be rich with information. Key expected absorption bands include:

- O-H Stretch (Carboxylic Acid): A very broad band, typically centered around  $3300\text{-}2500\text{ cm}^{-1}$ , resulting from strong hydrogen bonding.[4]
- N-H Stretch (Amine): Two distinct, sharper peaks are expected for the primary amine ( $-\text{NH}_2$ ) in the  $3500\text{-}3300\text{ cm}^{-1}$  region (symmetric and asymmetric stretches).
- C-H Stretch (Aromatic): Signals appearing just above  $3000\text{ cm}^{-1}$  are characteristic of  $\text{sp}^2$  C-H bonds in the pyridine and phenyl rings.[5]
- C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band between  $1760\text{-}1690\text{ cm}^{-1}$ . Its exact position can be influenced by conjugation and hydrogen bonding.[4]
- C=C and C=N Stretches (Aromatic Rings): Multiple bands of medium to strong intensity in the  $1620\text{-}1450\text{ cm}^{-1}$  region.
- O-H Bend & C-O Stretch: These appear in the fingerprint region, typically from  $1440\text{-}1395\text{ cm}^{-1}$  and  $1320\text{-}1210\text{ cm}^{-1}$ , respectively.

### Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

- Instrument Preparation:
  - Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

- Sample Application:
  - Place a small amount (a few milligrams) of the solid **6-(3-Aminophenyl)picolinic acid** powder directly onto the ATR crystal.
  - Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
- Data Acquisition:
  - Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
  - The standard spectral range is 4000-400  $\text{cm}^{-1}$ .
- Cleaning:
  - Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

## Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers valuable structural clues through the analysis of its fragmentation patterns.

### Expertise in Action: MS Predictive Analysis

- Molecular Ion Peak: Using high-resolution mass spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecule,  $[\text{M}+\text{H}]^+$ , at an  $\text{m/z}$  corresponding to the exact mass of  $\text{C}_{12}\text{H}_{11}\text{N}_2\text{O}_2^+$ .
  - Calculated Exact Mass of  $\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_2$ : 214.0742
  - Predicted  $[\text{M}+\text{H}]^+$ : 215.0815
- Key Fragmentation Patterns: Under ionization, the molecule may fragment in predictable ways. Common losses include:

- Loss of H<sub>2</sub>O (18 Da): From the carboxylic acid group.
- Loss of COOH radical (45 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.
- Cleavage of the C-C bond between the two aromatic rings.

## Experimental Protocol: LC-MS (ESI) Data Acquisition

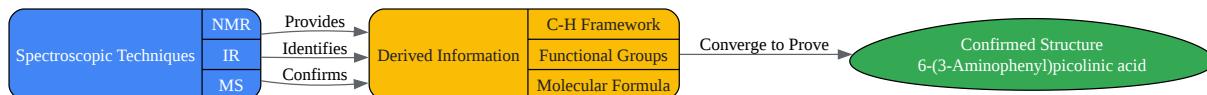
Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for analyzing polar, non-volatile compounds like this one.

- Sample Preparation:
  - Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
- LC Separation (Optional but Recommended):
  - Inject the sample onto a reverse-phase C18 column.
  - Run a simple gradient (e.g., water/acetonitrile with 0.1% formic acid) to elute the compound as a sharp peak, ensuring its purity before it enters the mass spectrometer. Formic acid is used to facilitate protonation for positive-ion ESI.
- MS Analysis (ESI-TOF or ESI-Orbitrap):
  - Analyze the eluent using an ESI source in positive ion mode.
  - Acquire full scan data over a mass range of m/z 50-500.
  - The high-resolution mass analyzer (Time-of-Flight or Orbitrap) will provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition.

## Part 4: Integrated Spectroscopic Analysis

No single technique provides the complete picture. The true power of spectroscopic characterization lies in synthesizing the data from all three methods to build an unshakeable

structural proof.



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Caption: Integrated workflow showing how NMR, IR, and MS provide complementary data.

## Summary of Predicted Spectroscopic Data

Technique	Parameter	Predicted Value/Observation	Inferred Structural Feature
<sup>1</sup> H NMR	Chemical Shift ( $\delta$ )	~7.0-8.5 ppm (7H); broad signals for NH <sub>2</sub> /OH	Aromatic rings; amine and carboxyl groups
Integration	Proportions consistent with 10 protons	Confirms proton count	
Coupling (J)	Complex splitting patterns for aromatic H's	Positional arrangement of protons	
<sup>13</sup> C NMR	Chemical Shift ( $\delta$ )	~110-160 ppm (11C); >165 ppm (1C)	Aromatic carbons; carboxyl carbon
IR	Wavenumber (cm <sup>-1</sup> )	3500-3300 (2 peaks), 3300-2500 (broad), >3000, ~1700 (strong)	-NH <sub>2</sub> , -OH (H-bonded), Ar C-H, C=O
HRMS (ESI+)	m/z of [M+H] <sup>+</sup>	~215.0815	Confirms molecular formula C <sub>12</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>

This integrated approach ensures the highest level of confidence in the structural assignment. The NMR provides the connectivity map, the IR confirms the presence of all key functional

groups, and the HRMS validates the elemental composition. Together, they form a self-validating system for the rigorous characterization of **6-(3-Aminophenyl)picolinic acid**.

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